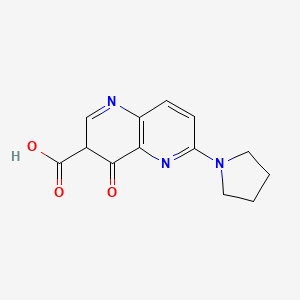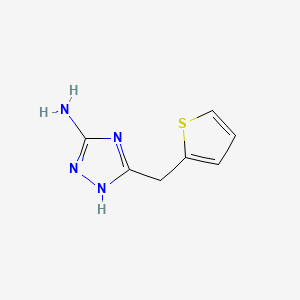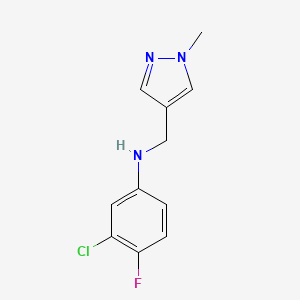
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridines, including 4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid, typically involves the reaction of pyridine derivatives with various reagents. One common method involves the condensation of 2-aminopyridine with β-diketones under acidic conditions . Another approach is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of 1,5-naphthyridines often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds also exhibit significant biological activities and are used in similar applications.
1,8-Naphthyridines: Known for their use in medicinal chemistry and material science.
Uniqueness
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of the pyrrolidine ring, which can enhance its biological activity and selectivity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c17-12-8(13(18)19)7-14-9-3-4-10(15-11(9)12)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,18,19) |
InChI Key |
WVTDUKUHYOJLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C2)N=CC(C3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)


![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12109813.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)





